molecular formula C20H29N5O3 B460802 TERT-BUTYL 6'-AMINO-3'-BUTYL-5'-CYANO-2'H-SPIRO[PIPERIDINE-4,4'-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE

TERT-BUTYL 6'-AMINO-3'-BUTYL-5'-CYANO-2'H-SPIRO[PIPERIDINE-4,4'-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE

Cat. No.: B460802
M. Wt: 387.5g/mol
InChI Key: ZEXXRARWFUJPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrano[2,3-c]pyrazole moiety: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Spiro linkage formation: The spiro linkage is formed by reacting the piperidine ring with the pyrano[2,3-c]pyrazole moiety under controlled conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active sites, while the cyano group can participate in nucleophilic or electrophilic interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole] derivatives: These compounds share the spiro linkage and similar ring structures.

    Amino-substituted spiro compounds: Compounds with amino groups attached to spiro structures.

    Cyano-substituted spiro compounds: Compounds with cyano groups attached to spiro structures.

Uniqueness

TERT-BUTYL 6’-AMINO-3’-BUTYL-5’-CYANO-2’H-SPIRO[PIPERIDINE-4,4’-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE is unique due to its combination of functional groups and spiro structure

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

387.5g/mol

IUPAC Name

tert-butyl 6-amino-3-butyl-5-cyanospiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H29N5O3/c1-5-6-7-14-15-17(24-23-14)27-16(22)13(12-21)20(15)8-10-25(11-9-20)18(26)28-19(2,3)4/h5-11,22H2,1-4H3,(H,23,24)

InChI Key

ZEXXRARWFUJPDI-UHFFFAOYSA-N

SMILES

CCCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OC(C)(C)C)C#N)N

Canonical SMILES

CCCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OC(C)(C)C)C#N)N

Origin of Product

United States

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